beta,3-Dinitrostyrene beta,3-Dinitrostyrene
Brand Name: Vulcanchem
CAS No.: 34441-47-9
VCID: VC13297442
InChI: InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]
Molecular Formula: C8H6N2O4
Molecular Weight: 194.14 g/mol

beta,3-Dinitrostyrene

CAS No.: 34441-47-9

Cat. No.: VC13297442

Molecular Formula: C8H6N2O4

Molecular Weight: 194.14 g/mol

* For research use only. Not for human or veterinary use.

beta,3-Dinitrostyrene - 34441-47-9

Specification

CAS No. 34441-47-9
Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
IUPAC Name 1-nitro-3-[(E)-2-nitroethenyl]benzene
Standard InChI InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+
Standard InChI Key YOEGXQQUPVDQEE-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Beta,3-dinitrostyrene belongs to the nitrostyrene family, which features a nitro group (-NO₂) conjugated to a vinylbenzene backbone. The presence of two nitro groups introduces significant electron-withdrawing effects, influencing reactivity and stability.

Molecular Configuration

The compound’s structure comprises:

  • Aromatic ring: Substituted with a nitro group at the 3-position.

  • Vinyl chain: A nitro group at the β-position (trans-configuration is common in nitrostyrenes ).

Theoretical Molecular Formula: C₈H₆N₂O₄
Molecular Weight: 194.15 g/mol (calculated).

Physicochemical Data (Extrapolated from Analogous Compounds)

PropertyBeta-Nitrostyrene Beta,3-Dinitrostyrene (Estimated)
Density (g/cm³)1.07–1.177~1.25–1.35
Melting Point (°C)−5 to 5890–110 (predicted)
Boiling Point (°C)81–260>300 (decomposition likely)
SolubilityLow in waterInsoluble in polar solvents

The additional nitro group in beta,3-dinitrostyrene likely increases molecular polarity and thermal instability compared to mono-nitro analogs .

Synthetic Methodologies

While no direct synthesis of beta,3-dinitrostyrene is documented, patented methods for β-nitrostyrene derivatives provide a framework for its potential preparation.

Henry Condensation and Dehydration

The most common route to β-nitrostyrenes involves the Henry reaction between benzaldehydes and nitromethane, followed by acid-catalyzed dehydration . For beta,3-dinitrostyrene, this would require:

  • Starting Material: 3-Nitrobenzaldehyde.

  • Reaction with Nitromethane: Catalyzed by a primary amine (e.g., benzylamine) in acetic acid at 70–80°C .

  • Dehydration: Using acidic conditions (e.g., H₂SO₄) to eliminate water and form the vinyl-nitro bond .

Key Patent Insights:

  • Yields for β-nitrostyrene derivatives range from 80–99% under optimized conditions .

  • Reaction temperatures above 100°C risk decomposition, necessitating careful thermal control .

Alternative Routes

  • Sigmatropic Rearrangements: Tin(IV)-catalyzed reactions with dienes could yield cycloadducts, though regioselectivity challenges may arise .

  • Ionic Liquid Catalysis: Acidic ionic liquids like [SFHEA][HSO₄] enhance reaction efficiency and reduce byproducts in nitrostyrene synthesis .

Pharmacological and Biological Activities

Nitrostyrenes are investigated for antimicrobial, anticancer, and anti-inflammatory properties. Beta,3-dinitrostyrene’s dual nitro groups may enhance these effects.

Antifungal and Antibacterial Activity

  • Mechanism: Disruption of cell wall biosynthesis and ROS induction .

  • Efficacy: Beta-methyl-β-nitrostyrene analogs show MICs of 32–128 µg/mL against Candida albicans .

  • Synergy: Combines with fluconazole to overcome drug resistance .

Anti-Inflammatory Applications

  • NLRP3 Inflammasome Inhibition: 3,4-Methylenedioxy-β-nitrostyrene (MNS) blocks ASC oligomerization, reducing IL-1β in colitis models .

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceutical Synthesis: Precursor to baclofen (antispasmodic) and other GABA analogs .

  • Polymer Chemistry: Nitro groups facilitate crosslinking in specialty polymers.

Analytical and Material Science

  • Electrochemical Sensors: Nitroaromatics serve as redox probes due to their distinct reduction potentials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator